BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 116126-82-0
VCID: VC0056064
InChI: InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3/t9-,10+,11-,12-/m1/s1
SMILES: CCOC(=O)C1C2CC(C1C(C)C)C=C2
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol

BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER

CAS No.: 116126-82-0

Cat. No.: VC0056064

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER - 116126-82-0

Specification

CAS No. 116126-82-0
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
IUPAC Name ethyl (1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3/t9-,10+,11-,12-/m1/s1
Standard InChI Key HJEFAEQTNTXLHL-WRWGMCAJSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1C(C)C)C=C2
SMILES CCOC(=O)C1C2CC(C1C(C)C)C=C2
Canonical SMILES CCOC(=O)C1C2CC(C1C(C)C)C=C2

Introduction

Chemical Identity and Structure

Basic Information

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester is a bicyclic compound with a norbornene skeleton. The compound features a rigid framework with a bridged structure characteristic of bicyclic compounds, an ethyl ester group, and an isopropyl substituent. This structural configuration contributes to its unique chemical properties and applications .

Chemical Identifiers

Various stereoisomers of the compound have been identified and registered with specific chemical identifiers. Table 1 summarizes the key identifiers for two primary stereoisomers found in the literature.

Table 1: Chemical Identifiers of Major Stereoisomers

Parameter(1R,2R,3R,4S)-rel- Stereoisomer(2-endo,3-exo)- Stereoisomer
CAS Number116126-82-0116044-44-1
Molecular FormulaC₁₃H₂₀O₂C₁₃H₂₀O₂
IUPAC NameEthyl (1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylateEthyl (1R,2S,3S,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Alternative Namesrel-Ethyl (1R,2R,3R,4S)-3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate(2-endo,3-exo)-Ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
EC Number639-062-4427-090-8, 639-060-3

Physical and Chemical Properties

Structural Characteristics

The compound's structural backbone consists of a bicyclo[2.2.1]heptene framework, which provides rigidity and a specific three-dimensional arrangement. The presence of a double bond in the 5-position, an ethyl carboxylate group at the 2-position, and an isopropyl substituent at the 3-position creates a unique chemical environment that determines its reactivity and physiochemical properties .

Stereochemistry and Isomerism

Stereoisomeric Forms

A particularly significant aspect of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester is its complex stereochemistry. The compound possesses multiple stereocenters, resulting in various possible stereoisomers with distinct spatial arrangements. Two primary stereoisomers have been documented extensively in the literature and commercial sources .

Comparison of Stereoisomers

The (1R,2R,3R,4S)-rel- and (2-endo,3-exo)- stereoisomers differ in the spatial orientation of their substituents, which can significantly impact their chemical properties and biological activities. In the (1R,2R,3R,4S)-rel- isomer, the carboxylate and isopropyl groups exhibit a specific relative configuration, while the (2-endo,3-exo)- isomer features a different spatial arrangement of these groups relative to the bicyclic framework. These stereochemical distinctions can lead to variations in reactivity, binding affinity, and olfactory properties, which are particularly relevant for fragrance applications .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester and related bicyclic compounds typically involves Diels-Alder cycloaddition reactions. This approach represents one of the most effective methods for constructing the bicyclic framework characteristic of this compound class. The synthesis generally proceeds through the following key steps:

  • Diels-Alder reaction between a suitable diene (such as a substituted cyclopentadiene) and an appropriate dienophile

  • Introduction of the isopropyl group at the 3-position

  • Formation of the ethyl ester functionality

Related Synthetic Methodologies

Studies on similar bicyclic compounds provide insights into potential synthetic strategies. For instance, the synthesis of related bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives often employs ethyl acrylate as a dienophile reacting with cyclopentadiene. This approach could be modified to incorporate the isopropyl substituent for synthesizing the target compound .

According to patent information, compounds like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester can be prepared via a Diels-Alder reaction using ethyl acrylate and cyclopentadiene (freshly prepared by cracking dicyclopentadiene). Similar methodologies, with appropriate modifications, could be applied to synthesize the isopropyl-substituted derivative .

Applications and Uses

Fragrance Industry

The primary application of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester lies in the fragrance industry. The compound and its isomers are valuable ingredients in perfumery due to their distinctive olfactory properties. According to the available literature, this compound is classified as a fragrance substance and has been identified in household products designed for use inside the home .

Perfume Compositions

HazardClassificationHazard Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Environmental HazardChronic Category 2H411: Toxic to aquatic life with long-lasting effects

Precautionary Measures

Based on the hazard classification, several precautionary measures are recommended when handling this compound, including:

  • Avoiding breathing dust, fume, gas, mist, vapors, or spray

  • Wearing protective gloves, clothing, and eye protection

  • Avoiding release to the environment

  • Specific treatment protocols in case of exposure

These precautionary measures help minimize risks associated with handling the compound in laboratory or industrial settings .

Regulatory Status

Registration and Identification

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester is registered with specific chemical identifiers in various regulatory systems. The compound's stereoisomers have been assigned CAS numbers (116126-82-0 for the (1R,2R,3R,4S)-rel- isomer and 116044-44-1 for the (2-endo,3-exo)- isomer) and European Community (EC) numbers (639-062-4, and 427-090-8/639-060-3, respectively) .

Use Regulations

The compound's application in fragrances and household products subjects it to regulations governing such substances. Information from regulatory sources indicates that the compound may be used in consumer products, specifically those designed for use inside the home. Compliance with regulatory requirements is essential for manufacturers incorporating this compound into their products .

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